1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also has an amine group and a methoxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the geometry of the amine groups, and the presence of the piperidine ring. The phenyl ring and the piperidine ring could potentially have some degree of conjugation or aromaticity .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amine groups and the methoxy group. The amine groups could potentially act as nucleophiles in reactions with suitable electrophiles. The methoxy group could potentially influence the electron density on the phenyl ring, affecting its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of the polar amine and methoxy groups could influence the compound’s solubility in different solvents .
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline was synthesized via a Schiff bases reduction route . This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compound was synthesized using a Schiff bases reduction route . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to a secondary amine .
- Results : The synthesized compound was found to consist of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems .
Application in Antioxidant and Anticancer Activity
- Field : Medicinal Chemistry
- Summary of Application : Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been found to exhibit antioxidant and anticancer activity .
- Methods of Application : The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
- Results : The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid . The tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .
Application in Synthesis of Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Summary of Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compound was synthesized using a Schiff bases reduction route . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to a secondary amine .
- Results : The synthesized compound was found to consist of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Chemistry
- Summary of Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
- Methods of Application : The compound was synthesized using a Schiff bases reduction route . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to a secondary amine .
- Results : The synthesized compound was found to consist of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems .
Application in Synthesis of Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Summary of Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compound was synthesized using a Schiff bases reduction route . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to a secondary amine .
- Results : The synthesized compound was found to consist of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Chemistry
- Summary of Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
- Methods of Application : The compound was synthesized using a Schiff bases reduction route . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to a secondary amine .
- Results : The synthesized compound was found to consist of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems .
Safety And Hazards
Future Directions
Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include studying its biological activity and potential applications in fields such as medicine or materials science .
properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOCRCLYMPKTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725833 | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
CAS RN |
1089279-91-3 | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089279-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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